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molecular formula C8H6N4O4 B8760320 2-methyl-5,6-dinitrobenzimidazole

2-methyl-5,6-dinitrobenzimidazole

Cat. No. B8760320
M. Wt: 222.16 g/mol
InChI Key: HQZNVJXYOZAFJI-UHFFFAOYSA-N
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Patent
US06656940B2

Procedure details

To a solution of 2-methyl-5,6-dinitro-benzimidazole in 5% NaOH was added methanol and dimethyl sulfate. The reaction mixture was heated for 30 min at 90-95° C. and then cooled to room temperature. The precipitate which formed was filtered, washed with 10% NaOH and then water, and dried overnight at 40° C. to yield 1,2-dimethyl-5,6-dinitrobenzimidazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([N+:11]([O-:13])=[O:12])[C:8]([N+:14]([O-:16])=[O:15])=[CH:7][C:5]=2[N:6]=1.CO.S(OC)(O[CH3:23])(=O)=O>[OH-].[Na+]>[CH3:23][N:6]1[C:5]2[CH:7]=[C:8]([N+:14]([O-:16])=[O:15])[C:9]([N+:11]([O-:13])=[O:12])=[CH:10][C:4]=2[N:3]=[C:2]1[CH3:1] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1NC2=C(N1)C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(OC)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
92.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with 10% NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dried overnight at 40° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=C(C(=C2)[N+](=O)[O-])[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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